Cas no 33965-42-3 ((S)-2-Acetamido-5-ureidopentanoic acid)

(S)-2-Acetamido-5-ureidopentanoic acid 化学的及び物理的性質
名前と識別子
-
- (S)-2-Acetamido-5-ureidopentanoic acid
- (2S)-2-acetamido-5-(carbamoylamino)pentanoic acid
- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoic acid
- N-acetyl citrulline
- N-ACETYL-L-CITRULLINE
- OLN
- Ornithine,N2-acetyl-N5-carbamoyl-, L- (8CI)
- Na-Acetyl-L-citrulline
- a-N-Acetylcitrulline
- Q27093378
- (2S)-2-(acetylamino)-5-[(aminocarbonyl)amino]pentanoate
- DB02368
- N2-acetyl-N5-carbamoyl-L-Ornithine
- EN300-7372631
- CHEBI:49002
- A822023
- N~2~-acetyl-N~5~-carbamoyl-L-ornithine
- C8H15N3O4
- DTXSID30349676
- C74744
- N-a-Acetylcitrulline
- DS-18451
- N-alpha-acetylcitrulline
- (S)-2-Acetamido-5-ureidopentanoate
- Q-201441
- MFCD12407169
- N-alpha-Acetyl-L-citrulline
- (2S)-2-acetamido-5-(carbamoylamino)pentanoate
- AKOS015892878
- SCHEMBL468877
- NS00070560
- (2S)-2-Acetamido-5-ureido-pentanoic acid
- acetylcitrulline
- alpha-N-Acetylcitrulline
- (S)-2-Acetamido-5-ureidopentanoicacid
- (2S)-5-(carbamoylamino)-2-acetamidopentanoic acid
- N(2)-acetyl-N(5)-carbamoyl-L-ornithine
- 33965-42-3
- DB-336330
- BBL102869
- Nalpha-Acetyl-L-citrulline; alpha-N-Acetylcitrulline; N2-Acetyl-N5-(aminocarbonyl)-L-ornithine; (2S)-2-Acetamido-5-(carbamoylamino)pentanoic Acid
- STL556677
-
- MDL: MFCD12407169
- インチ: 1S/C8H15N3O4/c1-5(12)11-6(7(13)14)3-2-4-10-8(9)15/h6H,2-4H2,1H3,(H,11,12)(H,13,14)(H3,9,10,15)/t6-/m0/s1
- InChIKey: WMQMIOYQXNRROC-LURJTMIESA-N
- ほほえんだ: CC(N[C@H](C(O)=O)CCCNC(N)=O)=O
計算された属性
- せいみつぶんしりょう: 217.106256g/mol
- ひょうめんでんか: 0
- XLogP3: -2.3
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 回転可能化学結合数: 6
- どういたいしつりょう: 217.106256g/mol
- 単一同位体質量: 217.106256g/mol
- 水素結合トポロジー分子極性表面積: 122Ų
- 重原子数: 15
- 複雑さ: 254
- 同位体原子数: 0
- 原子立体中心数の決定: 1
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
じっけんとくせい
- 密度みつど: 1.269
- PSA: 121.52000
- LogP: 0.50630
(S)-2-Acetamido-5-ureidopentanoic acid セキュリティ情報
(S)-2-Acetamido-5-ureidopentanoic acid 税関データ
- 税関コード:2924199090
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
(S)-2-Acetamido-5-ureidopentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7372631-0.5g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 0.5g |
$195.0 | 2025-03-11 | |
Enamine | EN300-7372631-1.0g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 1.0g |
$250.0 | 2025-03-11 | |
Chemenu | CM252320-25g |
(S)-2-Acetamido-5-ureidopentanoic acid |
33965-42-3 | 95% | 25g |
$636 | 2023-02-02 | |
Chemenu | CM252320-10g |
(S)-2-Acetamido-5-ureidopentanoic acid |
33965-42-3 | 95% | 10g |
$327 | 2021-06-09 | |
Enamine | EN300-7372631-0.05g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 0.05g |
$58.0 | 2025-03-11 | |
TRC | A790148-100mg |
(S)-2-Acetamido-5-ureidopentanoic Acid |
33965-42-3 | 100mg |
$ 236.00 | 2023-04-19 | ||
TRC | A790148-10mg |
(S)-2-Acetamido-5-ureidopentanoic Acid |
33965-42-3 | 10mg |
$ 53.00 | 2023-04-19 | ||
Enamine | EN300-7372631-2.5g |
(2S)-5-(carbamoylamino)-2-acetamidopentanoic acid |
33965-42-3 | 95.0% | 2.5g |
$525.0 | 2025-03-11 | |
A2B Chem LLC | AF56855-10mg |
N-Acetyl-l-citrulline |
33965-42-3 | >95% | 10mg |
$240.00 | 2024-04-20 | |
1PlusChem | 1P00BYAF-5g |
N-Acetyl-L-citrulline |
33965-42-3 | 95% | 5g |
$1338.00 | 2025-02-25 |
(S)-2-Acetamido-5-ureidopentanoic acid 関連文献
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Haipeng Guo,Yuyang Hou,Jun Wang,Lijun Fu,Jun Chen,Huakun Liu,Jiazhao Wang J. Mater. Chem. A, 2017,5, 14673-14681
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
(S)-2-Acetamido-5-ureidopentanoic acidに関する追加情報
Recent Advances in the Study of (S)-2-Acetamido-5-ureidopentanoic acid (CAS: 33965-42-3)
The compound (S)-2-Acetamido-5-ureidopentanoic acid (CAS: 33965-42-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This brief aims to summarize the latest research findings related to this compound, focusing on its synthesis, biological activity, and potential clinical relevance.
Recent studies have highlighted the role of (S)-2-Acetamido-5-ureidopentanoic acid as a key intermediate in the biosynthesis of arginine and other biologically important molecules. Its structural similarity to naturally occurring amino acids makes it a promising candidate for drug development, particularly in the treatment of metabolic disorders and certain types of cancer. Researchers have employed advanced spectroscopic techniques, including NMR and mass spectrometry, to characterize its properties and interactions with biological targets.
One of the most notable findings is the compound's ability to modulate enzyme activity in pathways related to nitrogen metabolism. In vitro studies have demonstrated its inhibitory effects on specific enzymes, suggesting potential applications in targeting metabolic diseases. Furthermore, recent preclinical trials have shown that derivatives of (S)-2-Acetamido-5-ureidopentanoic acid exhibit enhanced bioavailability and reduced toxicity compared to earlier analogs.
The synthesis of (S)-2-Acetamido-5-ureidopentanoic acid has also seen advancements, with new methodologies offering higher yields and greater purity. Green chemistry approaches have been particularly successful, minimizing the use of hazardous reagents and reducing environmental impact. These developments are critical for scaling up production for potential clinical use.
In conclusion, (S)-2-Acetamido-5-ureidopentanoic acid represents a compound of significant interest in chemical biology and drug discovery. Ongoing research continues to uncover its multifaceted roles and potential therapeutic benefits. Future studies are expected to focus on optimizing its pharmacological properties and exploring its efficacy in vivo, paving the way for clinical trials.



